molecular formula C10H11ClN4 B13163426 4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine

4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B13163426
M. Wt: 222.67 g/mol
InChI Key: XHQJCWROWQBAKD-UHFFFAOYSA-N
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Description

4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrazolo[3,4-D]pyrimidine core substituted with a chlorine atom at the 4-position and a cyclopropylethyl group at the 1-position. These structural attributes contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve overall efficiency . Additionally, the use of safer reagents and solvents, such as ethanol and ammonia water, is preferred to minimize environmental impact and ensure safety .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, oxides, and reduced forms of the original compound. These products often retain the core pyrazolo[3,4-D]pyrimidine structure, with modifications at the 4-position or other reactive sites .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a JAK inhibitor, it binds to the ATP-binding site of JAK enzymes, thereby inhibiting their activity. This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival. Consequently, the compound can induce apoptosis in cancer cells and modulate immune responses in inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropylethyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

4-chloro-1-(1-cyclopropylethyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H11ClN4/c1-6(7-2-3-7)15-10-8(4-14-15)9(11)12-5-13-10/h4-7H,2-3H2,1H3

InChI Key

XHQJCWROWQBAKD-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

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